
Diisopropylarsine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(propan-2-yl)arsane, also known as diisopropylarsine, is an organoarsenic compound with the chemical formula (C3H7)2AsH. This compound is part of the broader class of alkyl arsines, which are characterized by the presence of arsenic atoms bonded to alkyl groups. Di(propan-2-yl)arsane is a colorless liquid with a distinctive odor and is primarily used in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Di(propan-2-yl)arsane can be synthesized through the reaction of arsine (AsH3) with isopropyl halides under controlled conditions. The general reaction involves the nucleophilic substitution of hydrogen atoms in arsine with isopropyl groups. The reaction is typically carried out in the presence of a catalyst, such as an acid catalyst, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, di(propan-2-yl)arsane is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of arsine gas and isopropyl halides, with stringent safety measures due to the toxic nature of arsine. The reaction is conducted in specialized reactors designed to contain and neutralize any hazardous by-products.
化学反应分析
Types of Reactions
Di(propan-2-yl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di(propan-2-yl)arsenic oxide.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: Di(propan-2-yl)arsane can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Di(propan-2-yl)arsenic oxide.
Reduction: Simpler arsenic compounds such as arsine.
Substitution: Various substituted arsines depending on the reagents used.
科学研究应用
Di(propan-2-yl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organoarsenic compounds.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
作用机制
The mechanism of action of di(propan-2-yl)arsane involves its interaction with various molecular targets, primarily through the formation of covalent bonds with biological molecules. The compound can interfere with cellular processes by binding to proteins and enzymes, disrupting their normal function. This interaction can lead to cellular toxicity, which is a significant consideration in its use and handling.
相似化合物的比较
Similar Compounds
Triethylarsine: Another organoarsenic compound with similar properties but different alkyl groups.
Dimethylarsine: Contains methyl groups instead of isopropyl groups.
Triphenylarsine: Features phenyl groups, making it more stable and less reactive.
Uniqueness
Di(propan-2-yl)arsane is unique due to its specific alkyl groups, which confer distinct chemical reactivity and physical properties. Its isopropyl groups make it more sterically hindered compared to compounds with smaller alkyl groups, affecting its reactivity and applications in synthesis and industry .
属性
分子式 |
C6H14As |
|---|---|
分子量 |
161.10 g/mol |
InChI |
InChI=1S/C6H14As/c1-5(2)7-6(3)4/h5-6H,1-4H3 |
InChI 键 |
FGTSLIFIYCNMQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[As]C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


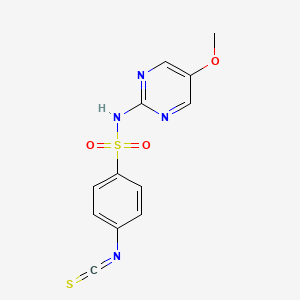
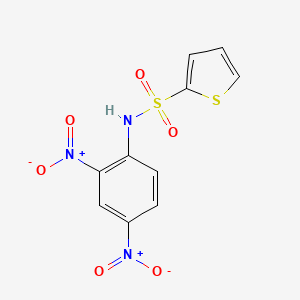

![4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide](/img/structure/B14637750.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
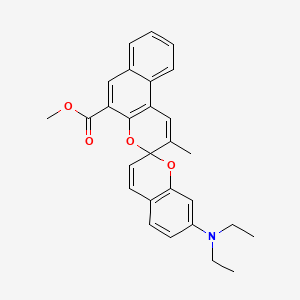
![2-[(12-Iodododecyl)oxy]oxane](/img/structure/B14637763.png)
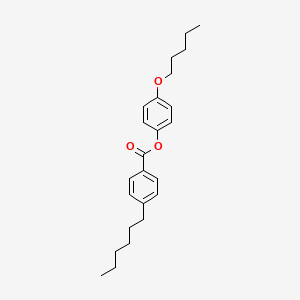

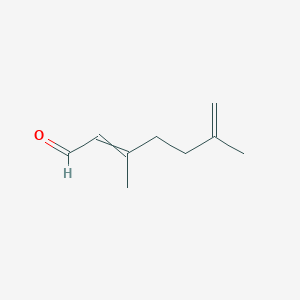


![2-[2-(Methanesulfonyl)ethyl]cyclohexan-1-one](/img/structure/B14637831.png)
